Oroxylin A glucoronide
Overview
Description
Oroxyloside, also known as Oroxylin-A 7-O-glucuronide, is a flavonoid compound derived from the roots of the Scutellariae plant. It is a metabolite of Oroxylin A, a well-known constituent of the root of Scutellaria baicalensis. Oroxyloside has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oroxyloside can be synthesized through the glucuronidation of Oroxylin A. The process involves the use of glucuronic acid and specific enzymes that facilitate the attachment of the glucuronic acid moiety to the Oroxylin A molecule. The reaction conditions typically include a controlled pH environment and temperature to ensure the efficiency of the enzymatic reaction .
Industrial Production Methods
Industrial production of Oroxyloside involves the extraction of Oroxylin A from the roots of Scutellaria baicalensis, followed by its glucuronidation. The extraction process includes solvent extraction, purification, and concentration steps to obtain a high yield of Oroxylin A. The glucuronidation process is then carried out using bioreactors that provide the necessary conditions for the enzymatic reaction .
Chemical Reactions Analysis
Types of Reactions
Oroxyloside undergoes various chemical reactions, including:
Oxidation: Oroxyloside can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Oroxyloside can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Oroxyloside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and its reactions.
Biology: Investigated for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: Used in the development of natural health products and supplements due to its antioxidant properties
Mechanism of Action
Oroxyloside exerts its effects through various molecular targets and pathways. It has been shown to:
Inhibit the autophosphorylation of VEGFR2/Flk-1: This leads to the suppression of angiogenesis.
Upregulate R-Ras and VE-cadherin expression: Enhances cell adhesion and stability.
Block Akt/MAPK/NF-κB signaling pathways: Reduces inflammation and promotes apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
Baicalin: Another flavonoid from Scutellaria baicalensis with similar anti-inflammatory and antioxidant properties.
Wogonin: A flavonoid with anticancer and neuroprotective effects.
Chrysin: Known for its anti-inflammatory and anticancer activities
Uniqueness of Oroxyloside
Oroxyloside is unique due to its specific glucuronidation, which enhances its solubility and bioavailability compared to other flavonoids. This modification allows it to exert more potent biological effects and makes it a valuable compound for therapeutic applications .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310901 | |
Record name | Oroxylin A 7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36948-76-2 | |
Record name | Oroxylin A 7-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oroxylin A glucoronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oroxylin A 7-O-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OROXYLIN A GLUCORONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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